molecular formula C19H26N2O6 B13987394 cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid

Cat. No.: B13987394
M. Wt: 378.4 g/mol
InChI Key: HDSNVAURSXRRHB-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring two protective groups: a benzyloxycarbonyl (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 5-amino position, with a carboxylic acid moiety at the 3-position. The cis stereochemistry (positions 1 and 5) is critical for its conformational stability and reactivity in synthetic applications, particularly in peptide and drug intermediate synthesis. Its molecular complexity and dual protective groups make it valuable for selective deprotection strategies in multi-step syntheses .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)

InChI Key

HDSNVAURSXRRHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino and carboxyl groups using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively. Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in further chemical reactions. These protecting groups help in the selective modification of functional groups, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc/Cbz-protected piperidine carboxylic acids. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid Not provided C₁₉H₂₅N₂O₆* ~401.41* 1-Cbz, 5-Boc-amino, 3-COOH
cis-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid 191544-72-6 C₁₃H₂₁NO₆ 287.31 1-Boc, 5-methoxycarbonyl, 3-COOH
cis-1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid 123834-09-3 C₁₂H₂₁NO₄ 263.31 1-Boc, 3-methyl, 2-COOH
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 1-Boc, 4-phenyl, 3-COOH

Key Findings:

Substituent Effects on Reactivity: The benzyloxycarbonyl (Cbz) group in the target compound offers orthogonal deprotection (e.g., via hydrogenolysis) compared to the hydrolytically stable tert-butoxycarbonyl (Boc) group . In contrast, analogs like cis-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid (CAS 191544-72-6) lack the Cbz group, limiting their utility in sequential protection-deprotection workflows .

Stereochemical and Functional Group Impact: The cis configuration in the target compound ensures spatial proximity of the 3-carboxylic acid and 5-Boc-amino groups, which may influence hydrogen-bonding interactions in crystal packing or receptor binding . Analogs with phenyl (CAS 652971-20-5) or methyl (CAS 123834-09-3) substituents exhibit reduced polarity compared to the target compound’s carboxylic acid and Cbz groups, impacting solubility and bioavailability .

Synthetic Utility: The dual-protected structure of the target compound allows for modular synthesis of peptide mimetics, whereas simpler analogs like cis-1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid (CAS 123834-09-3) are more suited for non-peptide scaffolds .

Biological Activity

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid is a complex organic compound notable for its structural features and potential biological activities. With a molecular formula of C19H26N2O6C_{19}H_{26}N_{2}O_{6} and a molecular weight of 378.4 g/mol, this compound is primarily recognized as an intermediate in peptide synthesis, showcasing significant implications in medicinal chemistry.

Structural Characteristics

The compound features a piperidine ring, which is prevalent in various pharmaceuticals. The presence of benzyloxy and tert-butoxy carbonyl groups enhances its reactivity and solubility properties, making it suitable for further modifications in drug development.

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₆
Molecular Weight378.4 g/mol
CAS Number1052713-85-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the context of peptide synthesis. Its structural analogs have shown varying degrees of activity against enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.

Inhibitory Activity

Research indicates that derivatives of piperidine compounds exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, studies have reported IC50 values for MAO-B inhibition at approximately 49.3 μM, highlighting the potential of piperidine derivatives in treating mood disorders through modulation of serotonin and dopamine levels .

Case Studies

  • Peptide Synthesis Applications : In various studies, this compound has been utilized as a building block for synthesizing biologically active peptides. Its unique protective groups allow for selective reactions that are crucial in the formation of complex peptide structures.
  • Comparison with Related Compounds : Comparative studies with similar compounds reveal that those containing piperidine rings often exhibit enhanced biological activity. For example, (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid shares structural similarities and has been shown to possess comparable inhibitory activity against MAO enzymes.

Research Findings

Recent advancements in chemical synthesis have focused on optimizing the yields and purity of this compound. The following table summarizes key findings from recent literature regarding its biological activity:

Study ReferenceBiological Activity ObservedKey Findings
ACS Omega (2023)MAO-A/B inhibitionIC50 values: MAO-A (20.9 μM), MAO-B (7.0 μM)
MDPI Journal (2024)Antibacterial propertiesMIC values against Staphylococcus aureus: 3.12 - 12.5 μg/mL
Chemsrc DatabaseIntermediate in peptide synthesisEffective in forming complex peptides

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